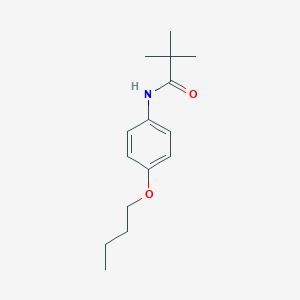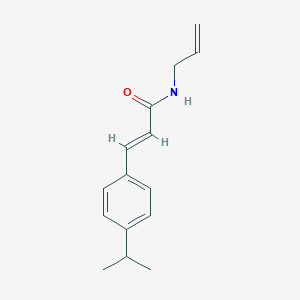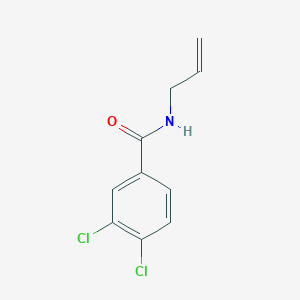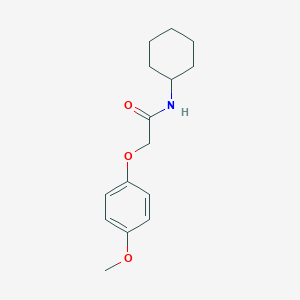
N-(4-chlorophenyl)-2-propoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-chlorophenyl)-2-propoxybenzamide, commonly known as CPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. CPB belongs to the class of benzamide derivatives and is primarily used as a research tool to investigate the mechanisms of action of various biological processes.
Mécanisme D'action
CPB exerts its effects by binding to specific receptors in the body, including the cannabinoid receptor CB1 and CB2. It has been shown to have agonistic effects on these receptors, leading to the modulation of various cellular processes.
Biochemical and Physiological Effects:
CPB has been shown to have various biochemical and physiological effects, including the modulation of cell proliferation, apoptosis, and inflammation. It has also been shown to have potential neuroprotective effects, making it a promising candidate for the treatment of neurological disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of CPB is its high potency and specificity, making it an ideal research tool for investigating the mechanisms of action of various biological processes. However, the high cost of synthesis and limited availability of the compound can be a significant limitation for lab experiments.
Orientations Futures
There are several potential future directions for research on CPB, including investigating its potential applications in the treatment of cancer, inflammation, and neurological disorders. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects and to develop more cost-effective synthesis methods.
Méthodes De Synthèse
CPB can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with 2-propoxybenzoic acid in the presence of a coupling reagent. The reaction is typically carried out under reflux conditions in a suitable solvent, such as dichloromethane or ethyl acetate.
Applications De Recherche Scientifique
CPB has been extensively used in scientific research to investigate the mechanisms of action of various biological processes. It has been shown to have potential applications in the treatment of various diseases, including cancer, inflammation, and neurological disorders.
Propriétés
Nom du produit |
N-(4-chlorophenyl)-2-propoxybenzamide |
|---|---|
Formule moléculaire |
C16H16ClNO2 |
Poids moléculaire |
289.75 g/mol |
Nom IUPAC |
N-(4-chlorophenyl)-2-propoxybenzamide |
InChI |
InChI=1S/C16H16ClNO2/c1-2-11-20-15-6-4-3-5-14(15)16(19)18-13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3,(H,18,19) |
Clé InChI |
RIRQEOPFUFXORZ-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
SMILES canonique |
CCCOC1=CC=CC=C1C(=O)NC2=CC=C(C=C2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-(isopentyloxy)-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B255521.png)




![4-nitro-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]benzamide](/img/structure/B255533.png)





